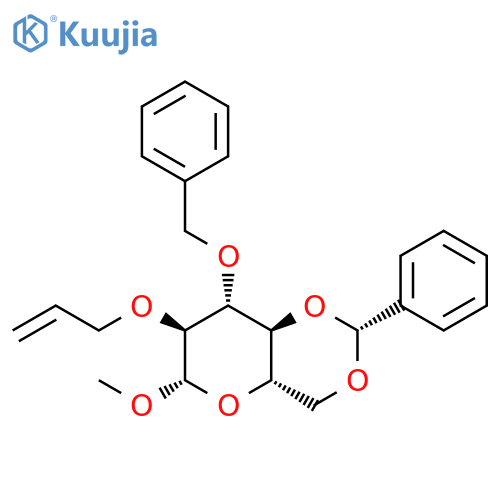

Cas no 210297-54-4 (Methyl 2-O-Allyl-3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside)

Methyl 2-O-Allyl-3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside 化学的及び物理的性質

名前と識別子

-

- a-D-Mannopyranoside, methyl3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl-

- Methyl 2-O-Allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside

- Methyl 2-O-Allyl-3-O

- METHYL 2-O-ALLYL-3-O-BENZYL-4,6-O-BENZYLIDENE-A-D-MANNOPYRANOSIDE

- Acetic acid, (acetyloxy)(dimethoxyphosphinyl)-, methyl ester

- AGN-PC-00EF2O

- CTK2I2572

- methyl 2-O-acetyl-α-(dimethoxyphosphinyl)glycolate

- methyl 2-O-allyl-3,4-di-O-benzyl-α-D-mannopyranoside

- (4aR,6S,7S,8S,8aR)-6-methoxy-2-phenyl-8-phenylmethoxy-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

- W-201845

- Methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl-alpha-D-mannopyranoside

- METHYL-2-O-ALLYL-3-O-BENZYL-4,6-O-BENZYLIDENE-ALPHA-D-MANNOPYRANOSIDE

- alpha-D-Mannopyranoside, methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl-

- Methyl 2-O-Allyl-3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside

- Methyl2-O-allyl-3-O-benzyl-4,6-O-benzylidene-a-D-mannopyranoside

- (4aR, 6S, 7S, 8S, 8aR)-6-methoxy-2-phenyl-8-phenylmethoxy-7-prop-2-enoxy-4, 4a, 6, 7, 8, 8a-hexahydropyrano[3, 2-d][1, 3]dioxine

- DTXSID601125649

- 210297-54-4

- Methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl-I+/--D-mannopyranoside

-

- インチ: InChI=1S/C24H28O6/c1-3-14-26-22-21(27-15-17-10-6-4-7-11-17)20-19(29-24(22)25-2)16-28-23(30-20)18-12-8-5-9-13-18/h3-13,19-24H,1,14-16H2,2H3/t19-,20-,21+,22-,23+,24-/m0/s1

- InChIKey: YFGKDDPSSKUWEG-FHWMYVSESA-N

- ほほえんだ: C=CCO[C@@H]1[C@@H](OC)O[C@H]2CO[C@H](O[C@@H]2[C@H]1OCC1C=CC=CC=1)C1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 412.18900

- どういたいしつりょう: 412.18858861g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 30

- 回転可能化学結合数: 8

- 複雑さ: 516

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 55.4Ų

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 530.6±50.0 °C at 760 mmHg

- フラッシュポイント: 211.9±30.0 °C

- PSA: 55.38000

- LogP: 3.62850

- じょうきあつ: 0.0±1.3 mmHg at 25°C

Methyl 2-O-Allyl-3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Methyl 2-O-Allyl-3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M277000-2.5g |

Methyl 2-O-Allyl-3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside |

210297-54-4 | 2.5g |

$1171.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-218740-250mg |

Methyl 2-O-Allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside, |

210297-54-4 | 250mg |

¥2256.00 | 2023-09-05 | ||

| TRC | M277000-500mg |

Methyl 2-O-Allyl-3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside |

210297-54-4 | 500mg |

$293.00 | 2023-05-18 | ||

| Biosynth | MM04890-250 mg |

Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-a-D-mannopyranoside |

210297-54-4 | 250MG |

$424.46 | 2023-01-03 | ||

| Biosynth | MM04890-500 mg |

Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-a-D-mannopyranoside |

210297-54-4 | 500MG |

$548.63 | 2023-01-03 | ||

| TRC | M277000-250mg |

Methyl 2-O-Allyl-3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside |

210297-54-4 | 250mg |

$150.00 | 2023-05-18 | ||

| TRC | M277000-1g |

Methyl 2-O-Allyl-3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside |

210297-54-4 | 1g |

$569.00 | 2023-05-18 | ||

| Biosynth | MM04890-1000 mg |

Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-a-D-mannopyranoside |

210297-54-4 | 1g |

$848.93 | 2023-01-03 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-218740-250 mg |

Methyl 2-O-Allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside, |

210297-54-4 | 250MG |

¥2,256.00 | 2023-07-10 |

Methyl 2-O-Allyl-3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside 関連文献

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

6. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

Methyl 2-O-Allyl-3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranosideに関する追加情報

Recent Advances in the Study of Methyl 2-O-Allyl-3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside (CAS: 210297-54-4)

Methyl 2-O-Allyl-3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside (CAS: 210297-54-4) is a chemically modified carbohydrate derivative that has garnered significant attention in the field of glycochemistry and medicinal chemistry. This compound serves as a key intermediate in the synthesis of complex oligosaccharides and glycoconjugates, which are pivotal in drug development and biological studies. Recent research has focused on optimizing its synthetic pathways, exploring its applications in glycosylation reactions, and investigating its potential therapeutic uses.

A study published in the Journal of Organic Chemistry (2023) detailed an improved synthetic route for Methyl 2-O-Allyl-3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside, emphasizing its role in the stereoselective synthesis of mannose-containing glycans. The researchers utilized a combination of protecting group strategies and catalytic glycosylation to enhance the yield and purity of the compound. This advancement is critical for the large-scale production of glycoconjugates used in vaccine development and targeted drug delivery systems.

In another groundbreaking study, the compound was employed as a precursor for the synthesis of novel glycosidase inhibitors. Glycosidases are enzymes involved in carbohydrate metabolism, and their inhibitors have shown promise in treating diseases such as diabetes, viral infections, and cancer. The research, featured in Bioorganic & Medicinal Chemistry Letters (2024), demonstrated that derivatives of Methyl 2-O-Allyl-3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside exhibited potent inhibitory activity against α-mannosidase, highlighting its potential as a scaffold for drug design.

Furthermore, the compound's utility in glycobiology was explored in a recent Carbohydrate Research article (2023), where it was used to synthesize structurally defined oligosaccharides for studying carbohydrate-protein interactions. These interactions are fundamental to processes such as cell signaling, immune response, and pathogen recognition. The study provided insights into the design of glycan-based therapeutics and diagnostics, underscoring the versatility of Methyl 2-O-Allyl-3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside in biomedical research.

In conclusion, Methyl 2-O-Allyl-3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside (CAS: 210297-54-4) continues to be a valuable tool in glycochemistry and drug discovery. Recent studies have not only optimized its synthesis but also expanded its applications in developing glycosidase inhibitors and glycan-based therapeutics. As research progresses, this compound is expected to play an increasingly important role in advancing our understanding of glycobiology and its therapeutic potential.

210297-54-4 (Methyl 2-O-Allyl-3-O-benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside) 関連製品

- 14155-23-8(Methyl 4,6-O-Benzylidene-b-D-glucopyranoside)

- 2229294-63-5(1,1,1-trifluoro-3-(4-fluoropyridin-2-yl)propan-2-one)

- 92829-34-0(4-Chloro-5-(dimethylamino)-2-(4-methylphenyl)-3-pyridazinone)

- 98594-42-4(Ethyl 2,6-diaminoisonicotinate)

- 149732-36-5(4-iodo-1-benzothiophene-2-carboxiMidaMide hydrochloride)

- 95192-59-9(Benzoic acid,4-methoxy-2,6-dinitro-)

- 1448027-06-2(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide)

- 1806315-22-9(3-Bromo-1-(3,5-diethoxyphenyl)propan-2-one)

- 1140239-85-5(methyl furo[2,3-c]pyridine-7-carboxylate)

- 1160574-68-4(4-\u200bBromo-\u200b3-\u200bchloro-\u200b2-\u200bfluorobenzonitrile)